molecular formula C17H22F2N2O3 B2396029 N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2310098-24-7

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2396029
CAS No.: 2310098-24-7
M. Wt: 340.371
InChI Key: DHCJCHVDUSKZPC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[25]octane-6-carboxamide is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the four-membered ring, utilizing conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide include other spirocyclic molecules, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl and difluoro groups. These structural features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3/c1-23-13-4-3-12(9-14(13)24-2)10-20-15(22)21-7-5-16(6-8-21)11-17(16,18)19/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCJCHVDUSKZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)CC3(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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